![molecular formula C14H15FN6O B15113610 5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B15113610.png)
5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine
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Overview
Description
5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a pyrazine-2-carbonyl-piperazine moiety attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a [4 + 2] annulation reaction of α,β-unsaturated ketoximes with activated nitriles, catalyzed by copper.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Pyrazine-2-carbonyl-piperazine Moiety: This step involves the coupling of pyrazine-2-carbonyl chloride with piperazine, followed by the attachment to the pyrimidine core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methyl positions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-methylated products.
Scientific Research Applications
5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-tubercular activity, the compound may inhibit the synthesis of essential bacterial components, leading to the disruption of bacterial growth and replication . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: An important first-line drug used in tuberculosis therapy.
Pyrimidine Derivatives: Various pyrimidine derivatives with similar core structures but different substituents.
Uniqueness
5-Fluoro-4-methyl-6-[4-(pyrazine-2-carbonyl)piperazin-1-yl]pyrimidine is unique due to the presence of the fluorine atom and the pyrazine-2-carbonyl-piperazine moiety, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C14H15FN6O |
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Molecular Weight |
302.31 g/mol |
IUPAC Name |
[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C14H15FN6O/c1-10-12(15)13(19-9-18-10)20-4-6-21(7-5-20)14(22)11-8-16-2-3-17-11/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
RECUPKIHSMUOIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)N2CCN(CC2)C(=O)C3=NC=CN=C3)F |
Origin of Product |
United States |
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